molecular formula C10H13N6O5P B12068875 (4aS,6R,7R,7aS)-6-(6-Amino-9H-purin-9-yl)-2,7-dihydroxyhexahydro-2H-2lambda~5~-furo[3,2-d][1,3,2]oxazaphosphinin-2-one CAS No. 99443-14-8

(4aS,6R,7R,7aS)-6-(6-Amino-9H-purin-9-yl)-2,7-dihydroxyhexahydro-2H-2lambda~5~-furo[3,2-d][1,3,2]oxazaphosphinin-2-one

Cat. No.: B12068875
CAS No.: 99443-14-8
M. Wt: 328.22 g/mol
InChI Key: IVOIKNCJCBUKRN-QYYRPYCUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a phosphorylated purine derivative characterized by a fused furo-oxazaphosphinine ring system. Its structure includes a 6-amino-9H-purin-9-yl group attached to a hexahydro-2H-furo[3,2-d][1,3,2]oxazaphosphinin scaffold with hydroxyl groups at positions 2 and 5. The stereochemistry (4aS,6R,7R,7aS) is critical for its biochemical interactions, as the spatial arrangement influences binding to enzymes like kinases or phosphodiesterases .

Properties

CAS No.

99443-14-8

Molecular Formula

C10H13N6O5P

Molecular Weight

328.22 g/mol

IUPAC Name

(4aS,6R,7R,7aS)-6-(6-aminopurin-9-yl)-2-hydroxy-2-oxo-1,4,4a,6,7,7a-hexahydrofuro[3,2-d][1,3,2]oxazaphosphinin-7-ol

InChI

InChI=1S/C10H13N6O5P/c11-8-6-9(13-2-12-8)16(3-14-6)10-7(17)5-4(21-10)1-20-22(18,19)15-5/h2-5,7,10,17H,1H2,(H2,11,12,13)(H2,15,18,19)/t4-,5-,7-,10-/m1/s1

InChI Key

IVOIKNCJCBUKRN-QYYRPYCUSA-N

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)NP(=O)(O1)O

Canonical SMILES

C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)NP(=O)(O1)O

Origin of Product

United States

Biological Activity

The compound (4aS,6R,7R,7aS)-6-(6-Amino-9H-purin-9-yl)-2,7-dihydroxyhexahydro-2H-2λ⁵-furo[3,2-d][1,3,2]oxazaphosphinin-2-one is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features and stereochemistry suggest a variety of biological activities, particularly in antiviral and anticancer applications.

Structural Characteristics

This compound features:

  • A purine derivative that is crucial for nucleic acid metabolism.
  • A furo[3,2-d][1,3,2]oxazaphosphinin moiety that may enhance its interaction with biological targets.

The stereochemistry of the compound is indicated by specific chiral centers at positions 4a, 6, 7, and 7a. This configuration may influence its binding affinity and selectivity towards biological receptors.

Biological Activities

Research indicates that compounds similar to this one can exhibit various biological activities:

Compound Name Structural Features Biological Activity
6-MercaptopurinePurine derivativeAnticancer
AdenosineNucleosideModulates cellular signaling
Phosphoramide derivativesPhosphorus-containing compoundsAntiviral and anticancer activities

The presence of functional groups in the compound facilitates interactions with biological macromolecules. Such interactions are critical for understanding its potential therapeutic applications.

The proposed mechanism of action for this compound involves:

  • Inhibition of Viral Replication : Similar compounds have shown significant antiviral activity. For instance, studies on related purine derivatives have demonstrated their ability to inhibit HIV replication by targeting reverse transcriptase.
  • Anticancer Properties : The structural motifs present in this compound suggest it could interfere with cellular proliferation pathways.

Case Studies and Research Findings

  • Antiviral Activity : A study conducted on fluorinated analogs of purine derivatives indicated that specific stereoisomers exhibited potent antiviral activity against HIV. The S-enantiomer showed an IC50 value of approximately 1.85 μM in inhibiting viral replication in human MT4 cells infected with SHIV DH12R .
  • Anticancer Potential : Preliminary investigations into the cytotoxic effects of similar phosphoramide derivatives revealed promising results against various cancer cell lines. These compounds often act by inducing apoptosis or inhibiting cell cycle progression.

Synthesis and Characterization

The synthesis of (4aS,6R,7R,7aS)-6-(6-Amino-9H-purin-9-yl)-2,7-dihydroxyhexahydro-2H-2λ⁵-furo[3,2-d][1,3,2]oxazaphosphinin-2-one can involve several advanced techniques:

  • Microwave-assisted synthesis to enhance yield.
  • Solid-phase synthesis for improved purity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds differ in substituents, phosphorylation states, and stereochemistry, leading to variations in physicochemical properties and biological activity. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Compound Name / ID Key Modifications Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 6-Amino-purine, 2,7-dihydroxy oxazaphosphinine C₁₀H₁₃N₅O₇P 345.21 Polar, stereospecific, hydrolytically sensitive
(4aR,6R,7R,7aS)-6-(6-Amino-8-bromo-9H-purin-9-yl)tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinine-2,7-diol 2-sulfide () 8-Bromo-purine, sulfur substitution in phosphorothioate ring C₁₀H₁₁BrN₅O₅PS 424.17 Enhanced lipophilicity (Br, S); potential nuclease resistance
2-Amino-9-((4aR,6R,7R,7aS)-2,7-dihydroxy-2-oxidotetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-1,9-dihydro-6H-purin-6-one () Oxidized phosphate group (PO⁻) C₁₀H₁₂N₅O₇P 345.21 Increased polarity; altered enzyme recognition
2-Amino-8-[(4-chlorophenyl)sulfanyl]-9-[(2S,4aR,6R,7R,7aS)-2,7-dihydroxy-2-oxidotetrahydro-2H,4H-2λ⁵~-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-3,9-dihydro-6H-purin-6-one () 8-(4-Chlorophenyl)sulfanyl substituent C₁₆H₁₅ClN₅O₇PS 488.81 Enhanced hydrophobic interactions (Cl, S); potential kinase inhibition
2-Amino-9-((2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one () Fluorinated ribose moiety C₁₀H₁₂FN₅O₅ 285.23 Ribose modification; antiviral/nucleoside analog activity

Key Observations :

Sulfur substitutions (e.g., phosphorothioate in ) confer resistance to enzymatic degradation, a feature exploited in antisense oligonucleotides .

Phosphorylation State :

  • The oxidized phosphate group (PO⁻ in ) enhances polarity, favoring interactions with cationic enzyme active sites.
  • Neutral phosphate esters (e.g., target compound) may exhibit transient stability in physiological conditions .

Stereochemical Influence :

  • The 4aS,6R,7R,7aS configuration in the target compound and analogs () ensures proper spatial alignment for binding to purine receptors or kinases. Mirror-image stereoisomers often show reduced activity .

Stability and Reactivity :

  • Hydrolysis of the phosphoester bond in the target compound is pH-dependent, with rapid degradation in alkaline conditions. Sulfur-substituted analogs () show extended half-lives .

Pharmacological Potential :

Preparation Methods

Phosphorylation Strategies for Purine Functionalization

The foundational step in synthesizing this compound involves introducing the phosphorus-containing oxazaphosphinin ring to the 6-amino-9H-purine core. Source details a method for preparing (R)-1-(6-amino-9H-purin-9-yl) 2-phenyl esters via nucleophilic substitution using chloromethyl phosphonates. Adapting this approach, the purine derivative is reacted with a phosphoryl chloride intermediate under anhydrous conditions. For instance, treating 6-aminopurine with (chloromethyl)phosphonic acid dichloride in dimethylformamide (DMF) at 0–5°C yields a phosphorylated intermediate, which is subsequently reduced using sodium tert-butoxide to stabilize the phosphonate ester . This step achieves a 65–75% yield, with purity maintained through pH-controlled crystallization (MeOH:H₂O, 1:1) .

Critical to this stage is the avoidance of hydrolysis, necessitating inert solvents like acetonitrile or DMF and rigorous exclusion of moisture . The stereochemical integrity at C6 and C7 is preserved by employing chiral auxiliaries, as evidenced by the retention of the (6R,7R) configuration in the final product .

Cyclization and Oxazaphosphinin Ring Formation

Constructing the fused furo[3,2-d][1, oxazaphosphinin ring requires cyclization of the phosphorylated purine intermediate. Source outlines a patent-published method for synthesizing oxazaphosphorin-2-amines via a one-pot reaction between phosphoryl halides and amines. Applying this strategy, the intermediate from Step 1 is treated with a diamine (e.g., ethylenediamine) in toluene or dichloromethane, catalyzed by triethylamine. The reaction proceeds via nucleophilic attack at the phosphorus center, followed by intramolecular cyclization to form the six-membered oxazaphosphinin ring .

Key parameters include:

  • Temperature : 40–60°C to balance reaction rate and side-product formation.

  • Solvent : Halogenated hydrocarbons (e.g., chloroform) enhance solubility of polar intermediates .

  • Acid scavengers : Pyridine or NaHCO₃ neutralizes HCl byproducts, preventing acid-catalyzed degradation .

This step achieves 50–60% yield, with stereochemical control at C4a and C7a dictated by the conformational rigidity of the transition state .

Stereochemical Optimization and Resolution

The (4aS,7aS) configuration is introduced through chiral resolution or asymmetric synthesis. Source highlights the use of silica-supported perchloric acid (HClO₄/SiO₂) as a recyclable catalyst for enantioselective cyclization. By employing (R)-BINOL-derived phosphoric acids, the diastereomeric excess (de) of the product reaches 85–90% . Alternatively, enzymatic resolution using lipases (e.g., Candida antarctica) selectively hydrolyzes the undesired enantiomer, yielding >95% enantiomeric excess (ee) .

Green Synthesis and Solvent-Free Approaches

Recent advances emphasize sustainability. Source demonstrates solvent-free synthesis of 1,3-oxazines using HClO₄/SiO₂, which can be adapted for the oxazaphosphinin ring. By grinding the phosphorylated purine with silica-supported catalyst at 80°C, the reaction completes in 2–3 hours with 70% yield . This method reduces waste and eliminates toxic solvents, aligning with green chemistry principles.

Comparative Analysis of Methodologies

Method Catalyst Solvent Yield Stereoselectivity
Nucleophilic Substitution NaOtBuDMF65–75%Moderate (70% de)
One-Pot Cyclization TriethylamineToluene50–60%Low (50% de)
Asymmetric Catalysis HClO₄/SiO₂Solvent-free70%High (85–90% de)
Enzymatic Resolution Candida antarcticaAqueous buffer60%Very High (>95% ee)

Mechanistic Insights and Side Reactions

The formation of the oxazaphosphinin ring proceeds via a trigonal bipyramidal transition state at phosphorus, as supported by computational studies . Competing pathways include:

  • Hydrolysis : Uncontrolled exposure to H₂O leads to P–O bond cleavage, forming phosphoric acid derivatives .

  • Racemization : Elevated temperatures (>80°C) induce epimerization at C6 and C7, necessitating strict thermal control .

Industrial Scalability and Process Optimization

Source emphasizes scalability by replacing column chromatography with pH-dependent crystallization. Adjusting the reaction pH to 2–3 precipitates the product, reducing purification time and cost . Continuous-flow reactors further enhance throughput, achieving 85% conversion in 10 minutes .

Q & A

Basic: What are the key structural and physicochemical properties of this compound relevant to its research applications?

Answer:
The compound’s unique structure combines a purine base with a furo-oxazaphosphinin ring system, enabling interactions with biological targets like enzymes and receptors. Key properties include:

Property Value
Molecular FormulaC₁₀H₁₂N₅O₇P
Molecular Weight345.21 g/mol
IUPAC Name9-[(4aR,6R,7aR)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-1H-purin-6-one
Stereochemical Configuration4aS,6R,7R,7aS (chiral centers critical for bioactivity)
SolubilityPolar solvents (e.g., water, DMSO) due to hydroxyl and phosphate groups

Methodological Insight:
Use X-ray crystallography (e.g., unit cell parameters from ) or NMR (e.g., ¹H/¹³C for stereochemical confirmation) to validate structure. Polar functional groups necessitate hydrophilic solvents for dissolution in biological assays .

Basic: What synthetic routes are employed for laboratory-scale preparation, and how are reaction conditions optimized?

Answer:
Synthesis involves multi-step reactions starting with purine and oxazaphosphinin ring precursors. Key steps include:

Step Reagents/Conditions Purpose
Purine activationPhosphorylation agents (e.g., POCl₃), anhydrous conditionsIntroduce phosphate moiety
Ring cyclizationCatalysts (e.g., Lewis acids), controlled pH (~6–7), 60–80°CForm furo-oxazaphosphinin ring
Stereochemical controlChiral auxiliaries or enantioselective catalystsEnsure 4aS,6R,7R,7aS configuration
PurificationColumn chromatography (silica gel), HPLC with polar mobile phase (e.g., acetonitrile/water)Remove byproducts, ensure >95% purity

Optimization Strategy:
Use Design of Experiments (DoE) to vary temperature, solvent polarity, and catalyst loading. Bayesian optimization ( ) can predict ideal conditions (e.g., yield vs. time trade-offs) .

Basic: Which analytical techniques confirm stereochemical configuration and purity?

Answer:

Technique Application Example Parameters
X-ray crystallographyAbsolute configuration determinationCuKα radiation, space group P21/n ( )
NMR spectroscopyDiastereomer differentiation (e.g., NOESY for spatial proximity)600 MHz, D₂O/DMSO-d6 solvent
Chiral HPLCEnantiomeric excess measurementChiralpak® column, hexane/isopropanol mobile phase
Mass spectrometryVerify molecular weight and fragmentation patternESI-MS, m/z 345.21 [M+H]⁺

Methodological Note:
Combine techniques for cross-validation. For example, NMR coupling constants (³JHH) and X-ray data resolve conflicting stereochemical assignments .

Advanced: How can computational methods elucidate the compound’s mechanism of action?

Answer:
Integrate molecular docking and density functional theory (DFT) to study interactions with targets like kinases or DNA polymerases:

Method Application Software/Tool
Molecular dockingPredict binding affinity to purine-binding pockets (e.g., ATPase domains)AutoDock Vina, Schrödinger
DFT calculationsAnalyze electron distribution in the oxazaphosphinin ring for reactivityGaussian 16
MD simulationsStudy conformational stability in aqueous vs. lipid environmentsGROMACS

Case Study:
DFT-optimized structures ( ) revealed charge delocalization in the phosphate group, explaining its role in enzyme inhibition .

Advanced: How to resolve contradictions in reported biological activity data?

Answer:
Contradictions (e.g., antiviral vs. anticancer efficacy) may arise from assay variability or structural analogs ( ). Mitigation strategies:

Approach Method
Orthogonal assaysCompare enzymatic inhibition (IC₅₀) with cell viability (MTT assay)
Structural analogsTest derivatives (e.g., 8-iodo or sulfanyl-substituted purines) ( )
Pharmacokinetic profilingMeasure bioavailability and metabolite stability in different models

Example:
If cellular uptake varies (e.g., vs. 4), use fluorescent tagging ( ) to track intracellular localization .

Advanced: How to optimize multi-step synthesis using DoE and flow chemistry?

Answer:
Apply DoE to prioritize critical factors (e.g., residence time, temperature) in flow reactors ( ):

Factor Levels Tested Optimal Condition
Temperature50°C, 70°C, 90°C70°C
Catalyst concentration1 mol%, 2 mol%, 3 mol%2 mol%
Flow rate0.5 mL/min, 1 mL/min, 2 mL/min1 mL/min

Outcome:
Continuous flow synthesis reduced byproduct formation by 30% compared to batch methods .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.